
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol is a diacylglycerol that contains α-linolenic acid at the sn-1 position and linolenoyl group at the sn-2 position . It is also known as Linoleic-linolenic MCPD . The molecular formula is C39H65ClO4 and the molecular weight is 633.38 .
Molecular Structure Analysis
The molecular structure of rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol is defined by its molecular formula, C39H65ClO4 . This indicates that the molecule contains 39 carbon atoms, 65 hydrogen atoms, one chlorine atom, and four oxygen atoms.Chemical Reactions Analysis
The chlorine in rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol is a good leaving group and can undergo substitution reactions . This suggests that it can participate in various chemical reactions where the chlorine atom is replaced by another group.properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol involves the reaction of linoleic acid and linolenic acid with 3-chloropropanol in the presence of a coupling agent to form the final product.", "Starting Materials": [ "Linoleic acid", "Linolenic acid", "3-chloropropanol", "Coupling agent" ], "Reaction": [ "Step 1: Linoleic acid and linolenic acid are mixed together in a reaction flask.", "Step 2: 3-chloropropanol is added to the reaction flask and the mixture is heated to 80-100°C.", "Step 3: A coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), is added to the reaction flask to facilitate the reaction.", "Step 4: The reaction mixture is stirred for several hours at 80-100°C to allow the coupling reaction to occur.", "Step 5: The reaction mixture is cooled and the product is extracted using a suitable solvent, such as diethyl ether or chloroform.", "Step 6: The product is purified using column chromatography or recrystallization to obtain the final product, rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol." ] } | |
CAS RN |
1612870-93-5 |
Product Name |
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol |
Molecular Formula |
C39H65ClO4 |
Molecular Weight |
633.395 |
IUPAC Name |
[3-chloro-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H65ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-20,37H,3-5,7,9-10,15-16,21-36H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,20-18- |
InChI Key |
RNQDQJFAEAQNIS-DYXXURTGSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



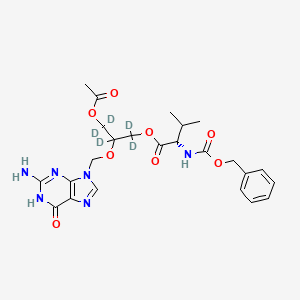

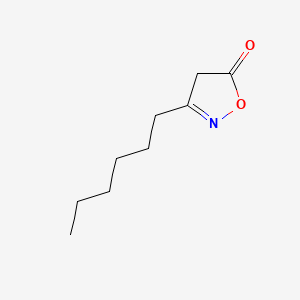
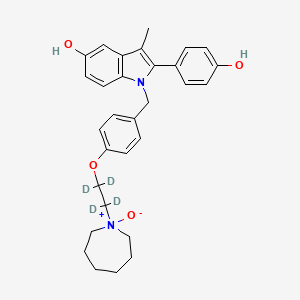
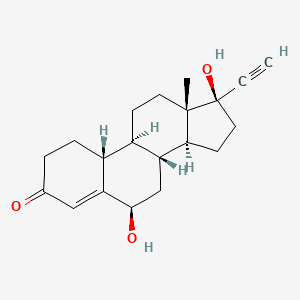
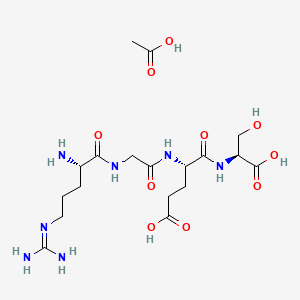
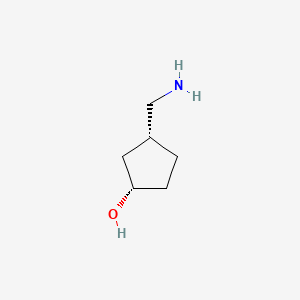
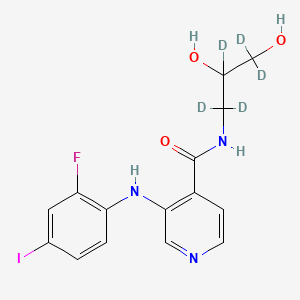
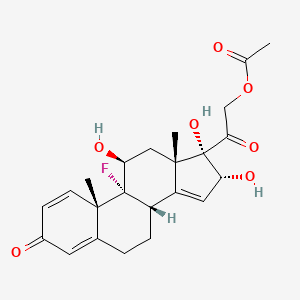
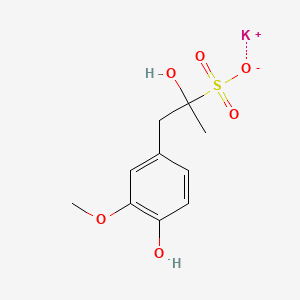
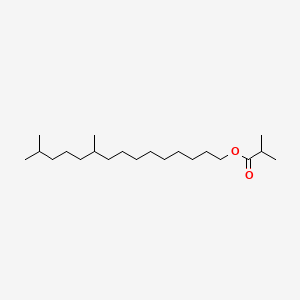

![Ethanol, 2-[2-[2-[bis(4-methoxyphenyl)phenylmethoxy]ethoxy]ethoxy]-](/img/structure/B588046.png)
